molecular formula C9H10BrFO B1376340 4-Bromo-1-fluoro-2-isopropoxybenzene CAS No. 944278-95-9

4-Bromo-1-fluoro-2-isopropoxybenzene

Cat. No.: B1376340
CAS No.: 944278-95-9
M. Wt: 233.08 g/mol
InChI Key: VVWMTCPHQYYNBO-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, a fluorine atom at the first position, and an isopropoxy group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-isopropoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-bromo-1-fluoro-2-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Diazotization: The amine group is then converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with cuprous bromide to introduce the bromine atom.

    Isopropoxylation: Finally, the isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and a suitable base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-fluoro-2-isopropoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Oxidation: Carbonyl compounds like aldehydes or ketones.

    Reduction: Dehalogenated products or fully reduced hydrocarbons.

Scientific Research Applications

4-Bromo-1-fluoro-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various substrates.

Comparison with Similar Compounds

    4-Bromo-1-fluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Bromo-1-fluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

    4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of an isopropoxy group.

Uniqueness: 4-Bromo-1-fluoro-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

4-bromo-1-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWMTCPHQYYNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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